Chloropretadalafil

Description

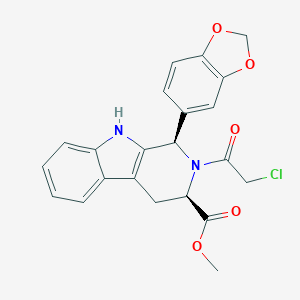

Structure

3D Structure

Properties

IUPAC Name |

methyl (1R,3R)-1-(1,3-benzodioxol-5-yl)-2-(2-chloroacetyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19ClN2O5/c1-28-22(27)16-9-14-13-4-2-3-5-15(13)24-20(14)21(25(16)19(26)10-23)12-6-7-17-18(8-12)30-11-29-17/h2-8,16,21,24H,9-11H2,1H3/t16-,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUKHNCNDFOAFLT-IIBYNOLFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC2=C(C(N1C(=O)CCl)C3=CC4=C(C=C3)OCO4)NC5=CC=CC=C25 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H]1CC2=C([C@H](N1C(=O)CCl)C3=CC4=C(C=C3)OCO4)NC5=CC=CC=C25 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19ClN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501102383, DTXSID601347683 | |

| Record name | 1H-Pyrido[3,4-b]indole-3-carboxylic acid, 1-(1,3-benzodioxol-5-yl)-2-(chloroacetyl)-2,3,4,9-tetrahydro-, methyl ester, (1R,3R)-rel- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501102383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chloropretadalafil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601347683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

426.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

171596-58-0, 171489-59-1 | |

| Record name | 1H-Pyrido[3,4-b]indole-3-carboxylic acid, 1-(1,3-benzodioxol-5-yl)-2-(chloroacetyl)-2,3,4,9-tetrahydro-, methyl ester, (1R,3R)-rel- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=171596-58-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chloropretadalafil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0171489591 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Pyrido[3,4-b]indole-3-carboxylic acid, 1-(1,3-benzodioxol-5-yl)-2-(chloroacetyl)-2,3,4,9-tetrahydro-, methyl ester, (1R,3R)-rel- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501102383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chloropretadalafil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601347683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1R,3R)-Methyl-1,2,3,4-tetrahydro-2-chloroacetyl-1-(3,4-methylenedioxyphenyl)-9H-pyrido[3,4-b]indole-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHLOROPRETADALAFIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1P8ITA120M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Role of Chloropretadalafil as a Key Intermediate in the Synthesis of Tadalafil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of Chloropretadalafil, a critical intermediate in the synthetic pathway of Tadalafil. Tadalafil, marketed as Cialis, is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme primarily found in the smooth muscle of the corpus cavernosum.[1] Its inhibitory action leads to increased levels of cyclic guanosine monophosphate (cGMP), resulting in smooth muscle relaxation and increased blood flow, which is effective in treating erectile dysfunction and pulmonary arterial hypertension.[2][3] The synthesis of Tadalafil is a multi-step process where the formation and subsequent reaction of this compound are pivotal. This document details the mechanism of its formation and conversion, providing experimental protocols, quantitative data, and visual diagrams of the chemical and biological pathways.

The Synthetic Pathway to Tadalafil via this compound

The most common and stereoselective synthesis of Tadalafil involves a three-stage process. This compound emerges in the second stage and is the immediate precursor to the final cyclization step that yields Tadalafil.

The overall workflow can be summarized as follows:

-

Pictet-Spengler Reaction: Formation of the core tetrahydro-β-carboline structure.

-

Chloroacetylation: Acylation of the tetrahydro-β-carboline intermediate to form this compound.

-

Aminolysis and Cyclization: Reaction of this compound with methylamine to form the final diketopiperazine ring of Tadalafil.

Below is a diagram illustrating this synthetic workflow.

Caption: Synthetic workflow for Tadalafil production.

Experimental Protocols and Data

This section provides detailed experimental methodologies for the key transformations involving this compound.

Stage 1: Synthesis of the Tetrahydro-β-carboline Intermediate

The foundational step is the Pictet-Spengler reaction, which forms the tetracyclic core of Tadalafil. This reaction condenses D-(-)-Tryptophan methyl ester with piperonal.[4] High stereoselectivity for the desired (1R, 3R) cis-isomer is crucial for the final biological activity of Tadalafil.[1]

Experimental Protocol:

-

Reagents: D-tryptophan methyl ester hydrochloride, piperonal (1 equiv.), trifluoroacetic acid (TFA), and a suitable solvent such as dichloromethane (CH₂Cl₂) or nitromethane.[2][5]

-

Procedure:

-

Suspend D-tryptophan methyl ester hydrochloride and piperonal in the chosen solvent.

-

Add trifluoroacetic acid to catalyze the reaction.

-

Reflux the mixture. Reaction times can vary; some methods report refluxing for 4 hours in nitromethane.

-

Monitor the reaction to completion using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture. The product often precipitates and can be isolated by filtration.

-

Wash the solid with a cold solvent and dry under a vacuum to yield the (1R,3R)-cis- and (1S,3R)-trans-isomers.[3]

-

-

Purification: The desired cis-isomer must be separated from the trans-isomer, often through crystallization or column chromatography.

| Parameter | Value/Condition | Reference |

| Key Reagents | D-tryptophan methyl ester, Piperonal | [4] |

| Catalyst | Trifluoroacetic acid (TFA) | [2] |

| Solvent | Nitromethane or Dichloromethane (CH₂Cl₂) | [2][5] |

| Reaction Time | ~4 hours | |

| Reported Yield | ~94% (for the mixture of isomers) | |

| Isomer Ratio (cis:trans) | Typically 3:2 | [3] |

Stage 2: Synthesis of this compound (Chloroacetylation)

This compound, with the formal name (1R,3R)-1-(1,3-benzodioxol-5-yl)-2-(2-chloroacetyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid, methyl ester, is synthesized by acylating the secondary amine of the tetrahydro-β-carboline intermediate.[6]

Experimental Protocol:

-

Reagents: (1R,3R)-tetrahydro-β-carboline intermediate, chloroacetyl chloride (1.5 equiv.), and a base such as triethylamine (3 equiv.).[5]

-

Solvent: Dichloromethane (CH₂Cl₂).[5]

-

Procedure:

-

Dissolve the (1R,3R)-tetrahydro-β-carboline intermediate in dichloromethane.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add triethylamine, followed by the dropwise addition of chloroacetyl chloride.

-

Maintain the temperature at 0-5 °C and stir for approximately 2 hours.

-

Monitor the reaction by TLC.

-

After completion, perform a work-up, which typically involves washing the organic layer with water, a mild acid (e.g., dilute HCl), a mild base (e.g., NaHCO₃ solution), and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.

-

-

Purification: The product can be purified by recrystallization from a suitable solvent system like ethanol/water.

| Parameter | Value/Condition | Reference |

| Key Reagents | (1R,3R)-tetrahydro-β-carboline, Chloroacetyl chloride | [1][5] |

| Base | Triethylamine | [5] |

| Solvent | Dichloromethane (CH₂Cl₂) | [5] |

| Temperature | 0–5 °C | |

| Reaction Time | ~2 hours | |

| Reported Yield | ~92% |

Stage 3: Synthesis of Tadalafil from this compound

The final step is an intramolecular cyclization. The mechanism involves the reaction of this compound with methylamine, which acts as a nucleophile to displace the chloride and then cyclizes to form the diketopiperazine ring structure of Tadalafil.

Experimental Protocol:

-

Reagents: this compound, aqueous methylamine solution (40%).

-

Solvent: Methanol or Dimethylformamide (DMF).

-

Procedure:

-

Dissolve this compound in the chosen solvent (e.g., methanol).

-

Add the aqueous methylamine solution.

-

Heat the mixture to 40-50 °C and stir for approximately 2 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to 20-30 °C.

-

Induce precipitation by adding water dropwise. Stir for 1 hour.

-

Further cool the mixture to 0-10 °C and stir for an additional 2 hours to maximize crystallization.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum.

-

-

Purification: The crude Tadalafil can be purified by recrystallization from a solvent such as isopropanol.

| Parameter | Value/Condition | Reference |

| Key Reagents | This compound, Aqueous Methylamine | |

| Solvent | Methanol or DMF | |

| Temperature | 40–50 °C | |

| Reaction Time | ~2 hours | |

| Reported Yield | ~95% (Some methods report lower yields, e.g., 41.4%) |

Mechanism of Action of Tadalafil

While this compound's primary role is a chemical intermediate, the final product, Tadalafil, has a well-defined biological mechanism of action. It selectively inhibits the PDE5 enzyme.

In the context of erectile function, sexual stimulation leads to the release of nitric oxide (NO) from nerve terminals and endothelial cells. NO stimulates the synthesis of cGMP in smooth muscle cells, which in turn causes vasodilation and increased blood flow to the corpus cavernosum. PDE5 is the enzyme responsible for degrading cGMP to the inactive 5'-GMP.[1] By inhibiting PDE5, Tadalafil ensures that cGMP levels remain elevated, thus enhancing and prolonging the erectile response.[2]

Caption: Mechanism of action of Tadalafil via PDE5 inhibition.

Conclusion

This compound is a pivotal synthetic intermediate whose efficient formation and conversion are essential for the industrial production of Tadalafil. The mechanism of its involvement is purely chemical, serving as the penultimate molecule in a highly stereoselective synthetic route. Understanding the detailed protocols for its synthesis and subsequent cyclization is crucial for process optimization, impurity profiling, and the development of novel synthetic strategies in pharmaceutical manufacturing. The ultimate pharmacological effect of Tadalafil is achieved through the potent and selective inhibition of the PDE5 enzyme, a mechanism that is now a cornerstone of therapy for erectile dysfunction and pulmonary arterial hypertension.

References

- 1. Improved synthesis of tadalafil using dimethyl carbonate and ionic liquids - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. EP2181997A1 - A process for the preparation of tadalafil - Google Patents [patents.google.com]

- 3. This compound | C22H19ClN2O5 | CID 10873617 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CN107698606B - Preparation method of tadalafil-related substance F - Google Patents [patents.google.com]

- 5. Switching patients with erectile dysfunction from sildenafil citrate to tadalafil: results of a European multicenter, open-label study of patient preference - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

In-Depth Technical Guide: Chloropretadalafil (CAS No. 171489-59-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chloropretadalafil, with the CAS number 171489-59-1, is a key synthetic intermediate in the production of Tadalafil, a potent and selective phosphodiesterase type 5 (PDE5) inhibitor.[1][2] Tadalafil is widely used in the treatment of erectile dysfunction. The chemical structure of this compound is foundational to the tetracyclic core of Tadalafil, making its synthesis and characterization a critical aspect of Tadalafil's manufacturing process. This document provides a comprehensive technical overview of this compound, including its chemical properties, synthesis, and analytical characterization.

Chemical and Physical Properties

This compound is a white solid with the molecular formula C₂₂H₁₉ClN₂O₅ and a molecular weight of 426.85 g/mol .[2][3] Its systematic IUPAC name is methyl (1R,3R)-1-(1,3-benzodioxol-5-yl)-2-(2-chloroacetyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylate.[3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 171489-59-1 | [3] |

| Molecular Formula | C₂₂H₁₉ClN₂O₅ | [2][3] |

| Molecular Weight | 426.85 g/mol | [2][3] |

| IUPAC Name | methyl (1R,3R)-1-(1,3-benzodioxol-5-yl)-2-(2-chloroacetyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylate | [3] |

| Appearance | White Solid | [1] |

| Melting Point | 230-232 °C |

Synthesis of this compound

The synthesis of this compound is a multi-step process, with a key step involving the reaction of (1R,3R)-Methyl-1,2,3,4-tetrahydro-1-(3,4-methylenedioxyphenyl)-9H-pyrido[3,4-b]indole-3-carboxylate with chloroacetyl chloride. This reaction introduces the chloroacetyl group onto the nitrogen atom of the tetrahydro-β-carboline core structure.

Synthetic Workflow

The general workflow for the synthesis of this compound can be visualized as follows:

References

- 1. Isolation and structural characterization of a new tadalafil analog (chloropropanoylpretadalafil) found in a dietary supplement - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Elucidation of the absolute configuration of a tadalafil analogue found as adulterant in a health supplement by mass spectrometry, chiroptical methods and NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.thesciencein.org [pubs.thesciencein.org]

Stereoselective Synthesis of Chloropretadalafil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chloropretadalafil, with the chemical name (1R,3R)-1-(1,3-benzodioxol-5-yl)-2-(2-chloroacetyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid, methyl ester, is a pivotal intermediate in the manufacturing of Tadalafil, a potent and selective phosphodiesterase type 5 (PDE5) inhibitor.[1][2][3] The stereochemical integrity of this compound is paramount, as the desired pharmacological activity of Tadalafil is attributed to a specific stereoisomer.[4] This guide provides an in-depth overview of the stereoselective synthesis of this compound, focusing on the critical Pictet-Spengler reaction and subsequent acylation. Detailed experimental protocols, quantitative data, and process visualizations are presented to aid researchers in the development of efficient and stereoselective synthetic strategies.

Introduction

The synthesis of Tadalafil and its analogues relies on the construction of a complex heterocyclic scaffold with precise stereochemical control. This compound emerges as a key precursor in this multi-step process.[4] The core of its synthesis involves the formation of a tetrahydro-β-carboline ring system, which is achieved through the well-established Pictet-Spengler reaction.[4] This reaction, when conducted under optimized conditions with chiral starting materials, allows for a high degree of stereoselectivity, yielding the desired (1R,3R) cis-isomer. This guide will dissect the key steps involved in the synthesis of this compound, providing a comprehensive resource for chemists in the pharmaceutical industry.

Synthetic Pathway Overview

The primary route for the stereoselective synthesis of this compound involves two main steps:

-

Pictet-Spengler Reaction: The condensation of D-tryptophan methyl ester with piperonal to form the (1R,3R)-methyl-1,2,3,4-tetrahydro-1-(3,4-methylenedioxyphenyl)-9H-pyrido[3,4-b]indole-3-carboxylate intermediate.

-

Acylation: The reaction of the tetrahydro-β-carboline intermediate with chloroacetyl chloride to yield this compound.

The overall synthetic scheme is depicted below:

Caption: Overall synthetic pathway for this compound.

Key Experimental Protocols

Stereoselective Pictet-Spengler Reaction

The Pictet-Spengler reaction is the cornerstone of this synthesis, establishing the critical stereocenters. The choice of solvent and catalyst is crucial for achieving high diastereoselectivity.

Starting Materials:

-

D-tryptophan methyl ester hydrochloride

-

Piperonal

Protocol:

-

To a solution of D-tryptophan methyl ester hydrochloride in a suitable solvent (e.g., nitromethane or acetonitrile), add piperonal.[5]

-

The reaction can be catalyzed by an acid, such as benzoic acid, to improve stereoselectivity.[5]

-

The reaction mixture is typically heated to reflux for several hours (e.g., 4 hours in nitromethane).[6]

-

Upon completion, the reaction mixture is cooled, and the product is isolated. The cis and trans isomers can be separated by techniques such as flash chromatography.[7]

Workflow for the Pictet-Spengler Reaction:

Caption: Workflow for the Pictet-Spengler reaction.

Acylation with Chloroacetyl Chloride

The subsequent acylation of the tetrahydro-β-carboline intermediate introduces the chloroacetyl group.

Starting Materials:

-

(1R,3R)-Methyl-1,2,3,4-tetrahydro-1-(3,4-methylenedioxyphenyl)-9H-pyrido[3,4-b]indole-3-carboxylate

-

Chloroacetyl chloride

-

A suitable base (e.g., triethylamine)

Protocol:

-

Dissolve the (1R,3R)-tetrahydro-β-carboline intermediate in a suitable solvent, such as dichloromethane (CH2Cl2).[6]

-

Cool the solution to 0-5 °C.[6]

-

Add a base, such as triethylamine, to the solution.[6]

-

Slowly add chloroacetyl chloride to the reaction mixture while maintaining the temperature.[6]

-

Allow the reaction to proceed for a couple of hours.[6]

-

Upon completion, the reaction is quenched, and the product, this compound, is isolated and purified.

Quantitative Data

The efficiency of the stereoselective synthesis is critically evaluated by the yield and the diastereomeric ratio of the products. The following table summarizes reported quantitative data for key steps in the synthesis of Tadalafil precursors.

| Reaction Step | Starting Materials | Catalyst/Solvent | Yield (cis-isomer) | Diastereomeric Ratio (cis:trans) | Reference |

| Pictet-Spengler | D-tryptophan methyl ester, Piperonal | Acetic Acid | - | 92:8 | [5] |

| Pictet-Spengler | D-tryptophan methyl ester HCl, Piperonal | Nitromethane or Acetonitrile | 94% | 99:1 | [5][6] |

| Pictet-Spengler | (±)-tryptophan methyl ester, Piperonal | - | 42% | - | [7] |

| Acylation | (1R,3R)-Tetrahydro-β-carboline, Chloroacetyl chloride | Triethylamine/CH2Cl2 | 92% | - | [6] |

Mechanism of Action and Biological Significance

This compound itself is a synthetic intermediate and not an active pharmaceutical ingredient.[1] Its biological significance lies in its role as a precursor to Tadalafil. The precise (6R,12aR) stereochemistry of Tadalafil, which is established during the synthesis of this compound, is crucial for its high affinity and selective inhibition of phosphodiesterase type 5 (PDE5).[4] Inhibition of PDE5 leads to increased levels of cyclic guanosine monophosphate (cGMP), resulting in smooth muscle relaxation and vasodilation.[4]

References

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chloropretadalafil, with the chemical name (1R,3R)-1-(1,3-Benzodioxol-5-yl)-2-(chloroacetyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid methyl ester, is a crucial intermediate in the synthesis of Tadalafil, the active pharmaceutical ingredient in Cialis.[1][2] Tadalafil is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), primarily used for the treatment of erectile dysfunction.[3] The synthesis of this compound is a critical step that establishes the core stereochemistry of the final Tadalafil molecule. This guide provides a detailed overview of the primary precursors involved in its synthesis, experimental protocols, and quantitative data to aid researchers and professionals in the field.

The synthesis of this compound primarily revolves around the Pictet-Spengler reaction, a cornerstone in the formation of the tetrahydro-β-carboline ring system.[4] This key reaction involves the condensation of D-tryptophan methyl ester with piperonal.

Primary Precursors

The two fundamental building blocks for the synthesis of this compound are:

-

D-Tryptophan Methyl Ester: This derivative of the amino acid tryptophan serves as the backbone for the tetrahydro-β-carboline ring system.[4] It is often used as its hydrochloride salt in the reaction.[5][6]

-

Piperonal (Heliotropin): An aromatic aldehyde, piperonal provides the 1,3-benzodioxole moiety, a key structural feature of this compound and Tadalafil.[7][8]

Following the formation of the core ring structure, a third precursor is introduced:

-

Chloroacetyl Chloride: This acylating agent is used to introduce the chloroacetyl group onto the nitrogen atom of the tetrahydro-β-carboline intermediate, yielding this compound.[4][9]

Synthetic Pathway Overview

The synthesis of this compound can be conceptually broken down into two main stages:

-

Formation of the Tetrahydro-β-carboline Core: This involves the Pictet-Spengler reaction between D-tryptophan methyl ester and piperonal. This reaction is highly stereoselective, aiming for the cis-(1R,3R) isomer, which is the desired configuration for Tadalafil.[4]

-

Acylation: The resulting intermediate, (1R,3R)-Methyl-1,2,3,4-tetrahydro-1-(3,4-methylenedioxyphenyl)-9H-pyrido[3,4-b]indole-3-carboxylate, is then acylated with chloroacetyl chloride to produce this compound.[4]

Below is a diagram illustrating the logical workflow of the synthesis.

Experimental Protocols and Quantitative Data

The Pictet-Spengler reaction is a critical step, and various conditions have been explored to optimize the yield and stereoselectivity for the desired cis-isomer. The following tables summarize quantitative data from different reported experimental protocols.

Table 1: Pictet-Spengler Reaction Conditions and Yields

| Catalyst/Acid | Solvent | Temperature (°C) | Time | Diastereomeric Ratio (cis:trans) | Yield (%) | Reference |

| Trifluoroacetic Acid (TFA) | Dichloromethane (CH₂Cl₂) | 4 | 5 days | 1.5:1 | 41 | [10] |

| Trifluoroacetic Acid (TFA) | Dichloromethane (CH₂Cl₂) | -25 | - | 1.3:1 | 44 | [10] |

| Hydrochloric Acid (conc.) | Methanol | Reflux | - | - | - | [10] |

| None (hydrochloride salt) | Isopropyl Alcohol | Reflux | - | Improved diastereoselectivity | - | [10] |

| None (hydrochloride salt) | Sulfolane | 80-85 | 14 hours | - | - | [8] |

| None (hydrochloride salt) | Toluene / PEG 400 | 100-110 | - | - | - | [6] |

Table 2: Acylation Reaction Conditions

| Reactant | Solvent | Base | Temperature (°C) | Time | Yield (%) | Reference |

| Chloroacetyl Chloride | Chloroform (CHCl₃) | Sodium Bicarbonate (NaHCO₃) | - | - | 62 | [10] |

| Chloroacetyl Chloride | Dichloromethane (CH₂Cl₂) | Triethylamine | 0-5 | 2 hours | 92 | [9] |

Detailed Methodologies

Pictet-Spengler Reaction (Using Sulfolane)

This protocol is adapted from a patented process for preparing a key Tadalafil intermediate.[8]

-

Materials: D-tryptophan methyl ester hydrochloride (100 g), piperonal (65 g), sulfolane (500 mL), dichloromethane (500 mL).

-

Procedure: a. Suspend D-tryptophan methyl ester hydrochloride and piperonal in sulfolane at 25-30 °C. b. Heat the reaction mixture to 80-85 °C and stir for 14 hours. c. Cool the mixture to 25-30 °C. d. Add dichloromethane and stir for 1 hour. e. Filter the resulting solid, wash with dichloromethane, and dry to afford cis-1-benzo[4][8]dioxol-5-yl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid methyl ester hydrochloride.

Acylation to form this compound

This protocol is based on a reported high-yield synthesis.[9]

-

Materials: (1R,3R)-Methyl-1,2,3,4-tetrahydro-1-(3,4-methylenedioxyphenyl)-9H-pyrido[3,4-b]indole-3-carboxylate, chloroacetyl chloride (1.5 equiv.), triethylamine (3 equiv.), dichloromethane (CH₂Cl₂).

-

Procedure: a. Dissolve the tetrahydro-β-carboline intermediate in dichloromethane. b. Cool the solution to 0-5 °C. c. Add triethylamine followed by the dropwise addition of chloroacetyl chloride. d. Stir the reaction mixture at 0-5 °C for 2 hours. e. Upon completion, proceed with standard aqueous work-up and purification to isolate this compound.

Stereoselectivity in the Pictet-Spengler Reaction

The stereochemical outcome of the Pictet-Spengler reaction is crucial for the synthesis of Tadalafil. The desired product is the cis-(1R,3R) diastereomer. The use of D-tryptophan methyl ester directs the stereochemistry at the 3-position. The stereoselectivity at the 1-position is influenced by reaction conditions such as the acid catalyst and solvent used. Some methods have reported achieving high diastereoselectivity, which is advantageous as it minimizes the need for challenging separation of diastereomers.[11]

The diagram below illustrates the relationship between the precursors and the resulting stereoisomers.

Conclusion

The synthesis of this compound is a well-established process with D-tryptophan methyl ester and piperonal as the primary precursors for its core structure. The subsequent acylation with chloroacetyl chloride completes the synthesis of this key Tadalafil intermediate. The efficiency and stereoselectivity of the Pictet-Spengler reaction are paramount, and various methodologies have been developed to optimize this transformation. This guide provides a comprehensive overview of the precursors, reaction pathways, and experimental considerations, serving as a valuable resource for professionals in pharmaceutical research and development.

References

- 1. This compound | 171489-59-1 [chemicalbook.com]

- 2. scbt.com [scbt.com]

- 3. salispharm.com [salispharm.com]

- 4. This compound | 171489-59-1 | Benchchem [benchchem.com]

- 5. D-Tryptophan Methyl Ester Hydrochloride | Pharmaceutical Intermediate | BAISHIXING | ETW [etwinternational.com]

- 6. WO2009047613A2 - An improved process for the preparation of tadalafil intermediate - Google Patents [patents.google.com]

- 7. Piperonal - Wikipedia [en.wikipedia.org]

- 8. US8871932B2 - Process for the preparation of tadalafil - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. tandfonline.com [tandfonline.com]

- 11. researchgate.net [researchgate.net]

The Pharmacological Profile of Chloropretadalafil: A Technical Guide for Drug Development Professionals

Disclaimer: Direct pharmacological data for Chloropretadalafil is not extensively available in published literature, as it is primarily recognized as a synthetic intermediate in the manufacturing of Tadalafil, a potent and selective phosphodiesterase type 5 (PDE5) inhibitor.[1][2][3] This guide, therefore, provides a comprehensive overview of the anticipated pharmacological profile of this compound, based on the well-established characteristics of Tadalafil and the broader class of PDE5 inhibitors. The experimental protocols and data presented are representative of the analyses that would be conducted to characterize a novel PDE5 inhibitor.

Executive Summary

This compound, a synthetic intermediate of Tadalafil, is anticipated to exhibit a pharmacological profile centered around the inhibition of phosphodiesterase type 5 (PDE5).[3][4] This mechanism of action leads to the enhancement of the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway, resulting in smooth muscle relaxation and vasodilation.[4][5][6] This technical guide outlines the expected pharmacodynamics and pharmacokinetics of this compound, alongside detailed experimental protocols for its preclinical evaluation. The information herein is designed to provide researchers, scientists, and drug development professionals with a foundational understanding of the evaluative steps for a compound of this nature.

Chemical and Physical Properties

| Property | Value | Reference |

| Chemical Name | methyl (1R,3R)-1-(1,3-benzodioxol-5-yl)-2-(2-chloroacetyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylate | [7] |

| Molecular Formula | C22H19ClN2O5 | [3][7] |

| Molecular Weight | 426.9 g/mol | [3] |

| CAS Number | 171489-59-1 | [2][4] |

| Appearance | White Solid | [2] |

Pharmacodynamics

The primary pharmacodynamic effect of this compound is expected to be the selective inhibition of the PDE5 enzyme.

Mechanism of Action

This compound is predicted to act as a competitive inhibitor of PDE5, the enzyme responsible for the degradation of cGMP in the corpus cavernosum of the penis and other tissues.[4][6] Inhibition of PDE5 leads to an accumulation of cGMP, which in the presence of sexual stimulation (and therefore nitric oxide release), results in prolonged smooth muscle relaxation, increased blood flow, and penile erection.[8][9]

Figure 1: Proposed Mechanism of Action of this compound.

In Vitro PDE5 Inhibition Assay Protocol

Objective: To determine the in vitro potency of this compound against the PDE5 enzyme.

Materials:

-

Recombinant human PDE5 enzyme

-

cGMP substrate

-

This compound (test compound)

-

Tadalafil (reference compound)

-

Assay buffer (e.g., Tris-HCl)

-

Detection reagents (e.g., scintillation fluid, antibodies for ELISA)

Methodology:

-

A dilution series of this compound and Tadalafil is prepared in the assay buffer.

-

The recombinant PDE5 enzyme is incubated with varying concentrations of the test and reference compounds.

-

The enzymatic reaction is initiated by the addition of the cGMP substrate.

-

The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).

-

The reaction is terminated, and the amount of remaining cGMP or the product (5'-GMP) is quantified using a suitable detection method (e.g., scintillation counting, ELISA, or fluorescence polarization).

-

The concentration of the compound that inhibits 50% of the enzyme activity (IC50) is calculated by fitting the data to a dose-response curve.

Pharmacokinetics

The pharmacokinetic profile of this compound would be crucial for determining its dosing regimen and potential for systemic exposure. The following tables present hypothetical data for this compound, benchmarked against known values for Tadalafil.

Hypothetical Single-Dose Pharmacokinetic Parameters in Healthy Subjects

| Parameter | This compound (10 mg, oral) | Tadalafil (10 mg, oral) |

| Tmax (h) | 1.5 - 2.5 | 2.0[10][11] |

| Cmax (µg/L) | 300 - 400 | ~378[10][11] |

| AUC (µg·h/L) | 4000 - 5000 | ~4300 |

| t1/2 (h) | 15 - 20 | 17.5[10] |

| CL/F (L/h) | 2.0 - 2.5 | 2.48[10] |

| Vz/F (L) | 55 - 70 | 62.6[10] |

Pharmacokinetic Study Protocol

Objective: To determine the single-dose pharmacokinetic profile of this compound in a preclinical model (e.g., Sprague-Dawley rats).[12]

Methodology:

-

Animal Model: Male Sprague-Dawley rats (8-10 weeks old) are used.[12]

-

Dosing: A single oral dose of this compound (e.g., 10 mg/kg) is administered via gavage.[13] An intravenous dose (e.g., 1 mg/kg) would also be administered to a separate group to determine absolute bioavailability.

-

Sample Collection: Blood samples are collected at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-dosing.[13]

-

Sample Analysis: Plasma concentrations of this compound are quantified using a validated bioanalytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[14]

-

Data Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, etc.) are calculated using non-compartmental analysis.[14][15]

Preclinical Efficacy

The in vivo efficacy of this compound would be assessed in animal models of erectile dysfunction.

In Vivo Model of Erectile Dysfunction Protocol

Objective: To evaluate the pro-erectile effects of this compound in a rat model of cavernous nerve injury.[16]

Methodology:

-

Animal Model: Male rats undergo a surgical procedure to induce cavernous nerve crush injury, a common model for post-prostatectomy erectile dysfunction.[12][17]

-

Treatment: After a recovery period, animals are treated with this compound or a vehicle control.

-

Erectile Function Assessment: Erectile function is assessed by measuring the intracavernosal pressure (ICP) in response to electrical stimulation of the cavernous nerve.[12][18] The ratio of the maximal ICP to the mean arterial pressure (MAP) is calculated as a primary endpoint.

-

Behavioral Assessment: Mating behavior studies may also be conducted, where parameters such as mount, intromission, and ejaculation latencies and frequencies are recorded.[18]

Figure 2: General Drug Development Workflow for a PDE5 Inhibitor.

Safety and Toxicology

A comprehensive safety and toxicology program would be required to support clinical development. This would include in vitro genotoxicity assays, in vivo acute and repeat-dose toxicity studies in at least two species (one rodent, one non-rodent), and safety pharmacology studies to assess effects on the cardiovascular, respiratory, and central nervous systems.

Conclusion

While this compound is primarily known as a synthetic precursor to Tadalafil, its structural similarity suggests a comparable pharmacological profile centered on PDE5 inhibition.[4][19] The technical information and experimental protocols provided in this guide offer a robust framework for the preclinical evaluation of this compound or any novel tadalafil analog. A thorough characterization of its pharmacodynamics, pharmacokinetics, efficacy, and safety would be essential for any potential development as a therapeutic agent. Further research is warranted to elucidate the specific pharmacological properties of this compound.

References

- 1. medkoo.com [medkoo.com]

- 2. This compound | 171489-59-1 [chemicalbook.com]

- 3. caymanchem.com [caymanchem.com]

- 4. This compound | 171489-59-1 | Benchchem [benchchem.com]

- 5. Developing a phosphodiesterase-5 inhibitor assay to detect counterfeit drugs containing phosphodiesterase-5 inhibitors … [ouci.dntb.gov.ua]

- 6. researchgate.net [researchgate.net]

- 7. This compound | C22H19ClN2O5 | CID 10873617 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. m.youtube.com [m.youtube.com]

- 10. Tadalafil pharmacokinetics in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Tadalafil pharmacokinetics in healthy subjects. | Semantic Scholar [semanticscholar.org]

- 12. scholarworks.uvm.edu [scholarworks.uvm.edu]

- 13. meliordiscovery.com [meliordiscovery.com]

- 14. Safety and pharmacokinetics-pharmacodynamics of a shorter tuberculosis treatment with high-dose pyrazinamide and rifampicin: a study protocol of a phase II clinical trial (HighShort-RP) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. nihs.go.jp [nihs.go.jp]

- 16. discovery.researcher.life [discovery.researcher.life]

- 17. academic.oup.com [academic.oup.com]

- 18. Animal models of erectile dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

The Core of Tadalafil Synthesis: A Technical Guide to Chloropretadalafil (InChIKey: JUKHNCNDFOAFLT-IIBYNOLFSA-N)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chloropretadalafil, with the InChIKey JUKHNCNDFOAFLT-IIBYNOLFSA-N, is a pivotal synthetic intermediate in the manufacturing of Tadalafil, a potent and selective phosphodiesterase type 5 (PDE5) inhibitor. This technical guide provides an in-depth analysis of this compound, focusing on its synthesis, physicochemical properties, and analytical characterization. Detailed experimental protocols for its preparation via the Pictet-Spengler reaction and subsequent chloroacetylation are presented, alongside methodologies for its purification and analysis by High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). Furthermore, this guide elucidates the mechanism of action of Tadalafil, the end-product of this compound, by detailing the PDE5 signaling pathway. All quantitative data is summarized for clarity, and key experimental workflows and the signaling pathway are visualized using Graphviz diagrams.

Introduction

This compound, chemically known as methyl (1R,3R)-1-(1,3-benzodioxol-5-yl)-2-(2-chloroacetyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylate, is a crucial precursor in the synthesis of Tadalafil.[1][2][3] Tadalafil is a widely prescribed medication for erectile dysfunction and pulmonary arterial hypertension.[4] The stereochemistry of this compound is critical, as the desired biological activity of Tadalafil is attributed to a specific stereoisomer.[5] This guide aims to provide a comprehensive technical resource for researchers and professionals involved in the synthesis and analysis of Tadalafil and its intermediates.

Physicochemical and Analytical Data

A summary of the key physicochemical and analytical properties of this compound is presented in Table 1. This data is essential for its identification, characterization, and handling in a laboratory setting.

| Property | Value | Reference |

| IUPAC Name | methyl (1R,3R)-1-(1,3-benzodioxol-5-yl)-2-(2-chloroacetyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylate | [1][6] |

| InChIKey | JUKHNCNDFOAFLT-IIBYNOLFSA-N | [1] |

| CAS Number | 171489-59-1 | [1][3] |

| Molecular Formula | C22H19ClN2O5 | [1][7] |

| Molecular Weight | 426.85 g/mol | [3][7] |

| Appearance | White to off-white crystalline powder | [5] |

| Melting Point | 230-232 °C | [8] |

| Solubility | Sparingly soluble in DMSO (1-10 mg/ml), Slightly soluble in Ethanol (0.1-1 mg/ml) | [9] |

| Purity (typical) | ≥98% | [9] |

| [M+H]+ (HRMS) | m/z 427.1068 | [5] |

Synthesis of this compound

The synthesis of this compound is a multi-step process, with the key stages being the Pictet-Spengler reaction to form the tetrahydro-β-carboline core, followed by chloroacetylation.

Synthesis Workflow

References

- 1. Sildenafil - Wikipedia [en.wikipedia.org]

- 2. m.youtube.com [m.youtube.com]

- 3. US20060276652A1 - Preparation of tadalafil intermediates - Google Patents [patents.google.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. chemignition.com [chemignition.com]

- 6. researchgate.net [researchgate.net]

- 7. Phosphodiesterase-5 (PDE5) Inhibitors in the Treatment of Erectile Dysfunction: A Review | Semantic Scholar [semanticscholar.org]

- 8. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 9. mjas.analis.com.my [mjas.analis.com.my]

An In-depth Technical Guide to Chloropretadalafil (C22H19ClN2O5): A Key Intermediate in Tadalafil Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chloropretadalafil, with the molecular formula C22H19ClN2O5, is a crucial synthetic intermediate in the manufacturing of Tadalafil, a potent and selective phosphodiesterase type 5 (PDE5) inhibitor. This technical guide provides a comprehensive overview of this compound, focusing on its chemical properties, synthesis, and analytical characterization. Detailed experimental protocols for its synthesis via the Pictet-Spengler reaction and subsequent acylation are presented, alongside methodologies for its purification and identification using various chromatographic and spectroscopic techniques. This document is intended to serve as a valuable resource for researchers and professionals involved in the synthesis and analysis of Tadalafil and related compounds.

Chemical and Physical Properties

This compound is a white solid with a molecular weight of 426.85 g/mol .[1] Its chemical name is methyl (1R,3R)-1-(1,3-benzodioxol-5-yl)-2-(2-chloroacetyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate.[2][3] The structural and physicochemical properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C22H19ClN2O5 |

| Molecular Weight | 426.85 g/mol |

| IUPAC Name | methyl (1R,3R)-1-(1,3-benzodioxol-5-yl)-2-(2-chloroacetyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylate |

| CAS Number | 171489-59-1 |

| Appearance | White Solid |

| Solubility | Sparingly soluble in DMSO (1-10 mg/ml), Slightly soluble in Ethanol (0.1-1 mg/ml) |

Synthesis of this compound

The primary synthetic route to this compound involves a highly stereoselective Pictet-Spengler reaction, a fundamental process in the formation of β-carboline alkaloids.[4] This reaction is followed by an acylation step.

Logical Workflow for the Synthesis of this compound

Caption: Synthesis of this compound from D-tryptophan methyl ester and piperonal.

Experimental Protocol: Pictet-Spengler Reaction

The acid-catalyzed Pictet-Spengler reaction between D-tryptophan methyl ester and piperonal is a key step in establishing the desired stereochemistry of the final product.

-

Reactants:

-

D-tryptophan methyl ester hydrochloride

-

Piperonal

-

-

Solvent: Nitromethane or Acetonitrile

-

Catalyst: Benzoic acid can be used as a catalyst to improve stereoselectivity.

-

Procedure:

-

Suspend D-tryptophan methyl ester hydrochloride and piperonal in the chosen solvent.

-

Heat the mixture to reflux.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product, (1R,3R)-Methyl-1,2,3,4-tetrahydro-1-(3,4-methylenedioxyphenyl)-9H-pyrido[3,4-b]indole-3-carboxylate, often precipitates from the solution and can be collected by filtration. The use of nitromethane or acetonitrile as a solvent has been shown to yield high stereoselectivity (cis/trans ratio of 99:1).[4]

-

Experimental Protocol: Acylation

The intermediate from the Pictet-Spengler reaction is then acylated using chloroacetyl chloride.

-

Reactants:

-

(1R,3R)-Methyl-1,2,3,4-tetrahydro-1-(3,4-methylenedioxyphenyl)-9H-pyrido[3,4-b]indole-3-carboxylate

-

Chloroacetyl chloride

-

Triethylamine (as a base)

-

-

Solvent: Dichloromethane (CH2Cl2)

-

Procedure:

-

Dissolve the intermediate in dichloromethane and cool the solution to 0-5 °C.

-

Add triethylamine to the solution.

-

Slowly add chloroacetyl chloride to the reaction mixture while maintaining the temperature.

-

Stir the reaction for a few hours at 0-5 °C.

-

Monitor the reaction by TLC.

-

After completion, the reaction is quenched, and the product, this compound, is extracted and purified. A patent describes a one-pot method where the Pictet-Spengler cyclization is followed directly by acylation without purification of the intermediate.[5]

-

Analytical Characterization

The purity and identity of this compound are typically confirmed using a combination of chromatographic and spectroscopic techniques.

Analytical Workflow

Caption: Analytical workflow for the purification and characterization of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for assessing the purity of this compound and for its isolation.

-

Column: A reversed-phase column, such as a Zorbax Eclipse XDB-C8, is commonly used.

-

Mobile Phase: A mixture of a buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile).

-

Detection: UV detection is typically employed.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is used for the separation and identification of this compound, particularly in complex matrices.

-

Column: An Agilent HP-5ms column ((5%-Phenyl)-methylpolysiloxane) is a suitable choice.

-

Carrier Gas: Helium.

-

Injection Mode: Splitless.

-

Temperature Program: A temperature ramp from an initial temperature of around 75 °C to a final temperature of 325 °C is often used.

-

Detection: Mass spectrometric detection in full scan mode.[2]

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS and tandem MS (MS/MS) are powerful tools for the sensitive and specific detection and structural elucidation of this compound.

-

Chromatography: Similar conditions to HPLC can be used.

-

Ionization: Electrospray ionization (ESI) in positive ion mode is common.

-

Mass Analysis: A triple quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF) can be used for quantitative analysis and accurate mass measurements.

Role in Tadalafil Synthesis

This compound is the penultimate intermediate in a common synthetic route to Tadalafil. The final step involves the cyclization of this compound with methylamine to form the diketopiperazine ring of the Tadalafil molecule.

Conversion of this compound to Tadalafil

Caption: Final cyclization step in the synthesis of Tadalafil from this compound.

Conclusion

This compound is a well-characterized synthetic intermediate that plays a pivotal role in the production of Tadalafil. The stereoselective Pictet-Spengler reaction is central to its synthesis, and a range of analytical techniques are available for its robust characterization. While this compound itself is not a pharmacologically active agent for end-use, a thorough understanding of its synthesis and properties is essential for the efficient and controlled manufacturing of Tadalafil. This guide provides a foundational resource for scientists and professionals working in this area.

References

- 1. name-reaction.com [name-reaction.com]

- 2. Isolation and structural characterization of a new tadalafil analog (chloropropanoylpretadalafil) found in a dietary supplement - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. CN103554108A - Improved tadalafil preparation method - Google Patents [patents.google.com]

The Genesis of a Blockbuster: A Technical History of Tadalafil and its Precursor, Chloropretadalafil

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery, history, and synthesis of Tadalafil, a cornerstone in the treatment of erectile dysfunction, with a specific focus on the pivotal role of its key intermediate, Chloropretadalafil. We will delve into the scientific journey from its initial discovery by Icos Corporation to its development and commercialization through a joint venture with Eli Lilly and Company. This document provides a comprehensive overview of the chemical synthesis, mechanism of action, and the critical experimental protocols that underpin its production.

A Historical Overview: From Icos to a Global Market Leader

The story of Tadalafil begins with Icos Corporation, a biotechnology company that initiated research into phosphodiesterase type 5 (PDE5) inhibitors in the early 1990s. The initial discovery of the molecule that would become Tadalafil was made by Glaxo Wellcome (now GlaxoSmithKline) in partnership with Icos. However, Glaxo later deprioritized the program. Recognizing the potential of this novel compound, Icos continued its development.

A pivotal moment in Tadalafil's history occurred in 1998 when Icos formed a 50-50 joint venture with the pharmaceutical giant Eli Lilly and Company to develop and commercialize the drug. This collaboration brought together the innovative spirit of a biotech with the extensive resources and experience of a major pharmaceutical company. After successful clinical trials, Tadalafil, under the brand name Cialis, received FDA approval in 2003 for the treatment of erectile dysfunction.

The Synthetic Pathway: A Focus on this compound

The commercial synthesis of Tadalafil is a multi-step process, with the formation of this compound being a critical intermediate step. The overall synthetic strategy relies on the stereoselective construction of the tetracyclic core of the Tadalafil molecule.

The synthesis commences with the Pictet-Spengler reaction , a powerful method for the synthesis of tetrahydro-β-carbolines. In this key step, D-tryptophan methyl ester is condensed with piperonal to form the cis-isomer of (1R,3R)-Methyl-1,2,3,4-tetrahydro-1-(3,4-methylenedioxyphenyl)-9H-pyrido[3,4-b]indole-3-carboxylate.

This intermediate then undergoes chloroacetylation to yield this compound. This is achieved by reacting the tetrahydro-β-carboline with chloroacetyl chloride in the presence of a base. This step introduces the chloroacetyl group, which is essential for the subsequent cyclization.

The final step in the formation of the Tadalafil core is the intramolecular cyclization of this compound. This is typically achieved by reaction with methylamine, which displaces the chlorine atom and leads to the formation of the diketopiperazine ring, completing the synthesis of Tadalafil.

Quantitative Data on the Synthesis of Tadalafil via this compound

The following table summarizes the quantitative data for the key steps in a large-scale synthesis of Tadalafil, highlighting the efficiency of the process.

| Reaction Step | Starting Materials | Key Reagents/Solvents | Product | Yield (%) |

| Pictet-Spengler Reaction | D-tryptophan methyl ester, Piperonal | Dichloromethane | (1R,3R)-Methyl-1,2,3,4-tetrahydro-1-(3,4-methylenedioxyphenyl)-9H-pyrido[3,4-b]indole-3-carboxylate | ~80-90 |

| Chloroacetylation | (1R,3R)-Methyl-1,2,3,4-tetrahydro-1-(3,4-methylenedioxyphenyl)-9H-pyrido[3,4-b]indole-3-carboxylate | Chloroacetyl chloride, Triethylamine, Dichloromethane | This compound ((1R,3R)-Methyl-1,2,3,4-tetrahydro-2-chloroacetyl-1-(3,4-methylenedioxyphenyl)-9H-pyrido[3,4-b]indole-3-carboxylate) | 95[1] |

| Cyclization | This compound | Methylamine, Methanol | Tadalafil | High |

| Overall Yield | D-tryptophan methyl ester | - | Tadalafil | 84[1] |

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments in the synthesis of Tadalafil, with a focus on the formation and use of this compound. These protocols are based on established large-scale synthesis procedures.[1]

Synthesis of (1R,3R)-Methyl-1,2,3,4-tetrahydro-1-(3,4-methylenedioxyphenyl)-9H-pyrido[3,4-b]indole-3-carboxylate (Pictet-Spengler Reaction Intermediate)

-

To a stirred suspension of D-tryptophan methyl ester hydrochloride (1.0 eq) and piperonal (1.0-1.2 eq) in dichloromethane (5-10 volumes) is added trifluoroacetic acid (1.0-1.5 eq) at 0-5 °C.

-

The reaction mixture is stirred at room temperature for 24-48 hours.

-

The reaction is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) for the disappearance of the starting materials.

-

Upon completion, the reaction mixture is washed with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by crystallization or column chromatography to afford the desired cis-isomer.

Synthesis of this compound

-

To a solution of (1R,3R)-Methyl-1,2,3,4-tetrahydro-1-(3,4-methylenedioxyphenyl)-9H-pyrido[3,4-b]indole-3-carboxylate (1.0 eq) and triethylamine (1.5-2.0 eq) in dichloromethane (5-10 volumes) is added chloroacetyl chloride (1.1-1.3 eq) dropwise at 0-5 °C.

-

The reaction mixture is stirred at room temperature for 2-4 hours.

-

The reaction progress is monitored by TLC or HPLC.

-

Upon completion, the reaction mixture is washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The resulting solid, this compound, is isolated by filtration and can be used in the next step without further purification.

Synthesis of Tadalafil

-

A solution of this compound (1.0 eq) in a suitable solvent such as methanol or tetrahydrofuran (5-10 volumes) is treated with an excess of methylamine (as a solution in a solvent or as a gas) at room temperature.

-

The reaction mixture is stirred for 12-24 hours.

-

The reaction is monitored by TLC or HPLC.

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude Tadalafil is purified by crystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product as a white solid.

Mechanism of Action: The PDE5 Signaling Pathway

Tadalafil exerts its therapeutic effect by selectively inhibiting phosphodiesterase type 5 (PDE5), an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP) in the corpus cavernosum of the penis.

During sexual stimulation, nitric oxide (NO) is released from nerve endings and endothelial cells, which activates the enzyme guanylate cyclase. Guanylate cyclase, in turn, increases the levels of cGMP. Elevated cGMP levels lead to smooth muscle relaxation and increased blood flow into the corpus cavernosum, resulting in an erection.

PDE5 breaks down cGMP, terminating the erection. By inhibiting PDE5, Tadalafil prevents the degradation of cGMP, thereby prolonging its action and enhancing the erectile response to sexual stimulation.

Visualizations

Signaling Pathway of Tadalafil Action

Caption: Mechanism of action of Tadalafil in the PDE5 signaling pathway.

Experimental Workflow for Tadalafil Synthesis

Caption: Synthetic workflow for Tadalafil via the this compound intermediate.

References

Methodological & Application

Application Notes and Protocols for the Quantification of Chloropretadalafil

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of Chloropretadalafil in various matrices. The protocols are based on established analytical techniques and are intended to serve as a guide for developing and validating methods for the determination of this tadalafil analogue.

Introduction

This compound is an analogue of tadalafil, a potent phosphodiesterase type 5 (PDE-5) inhibitor.[1] Its structural similarity to tadalafil necessitates robust analytical methods for its detection and quantification, particularly in dietary supplements and biological samples.[2] The methods outlined below leverage common chromatographic and spectroscopic techniques to ensure accurate and reliable measurements.

Analytical Methods Overview

Several analytical techniques are suitable for the quantification of this compound. The choice of method will depend on the sample matrix, required sensitivity, and available instrumentation. The most common methods include:

-

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): A widely accessible and robust method for routine quantification.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Offers high sensitivity and selectivity, making it ideal for complex matrices and trace-level quantification.[2]

-

Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for the analysis of volatile derivatives of this compound.

This document will focus on HPLC-UV and LC-MS/MS methods due to their widespread use and applicability.

Quantitative Data Summary

Due to the limited availability of specific quantitative validation data for this compound, the following tables summarize typical performance characteristics for the closely related compound, tadalafil. These values can serve as a benchmark for method development and validation for this compound.

Table 1: HPLC-UV Method for Tadalafil Quantification

| Parameter | Typical Value | Reference |

| Linearity Range | 60 - 140 µg/mL | [3] |

| Correlation Coefficient (r²) | > 0.999 | [3] |

| Limit of Detection (LOD) | 3.3 x (Standard Deviation of the Response / Slope of the Calibration Curve) | [3] |

| Limit of Quantification (LOQ) | 10 x (Standard Deviation of the Response / Slope of the Calibration Curve) | [3] |

| Accuracy (% Recovery) | 98 - 102% | [4] |

| Precision (% RSD) | < 2% | [4] |

Table 2: LC-MS/MS Method for Tadalafil Quantification in Human Plasma

| Parameter | Typical Value | Reference |

| Linearity Range | 5 - 1,000 ng/mL | [5] |

| Lower Limit of Quantification (LLOQ) | 5 ng/mL | [5] |

| Intra-day Precision (% RSD) | < 8.4% | [5] |

| Inter-day Precision (% RSD) | < 8.4% | [5] |

| Accuracy (% Relative Error) | < -3.2% | [5] |

| Recovery | ~90% |

Experimental Protocols

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This protocol is adapted from established methods for tadalafil and its analogues.[3][4]

4.1.1. Sample Preparation (from Dietary Supplement Capsules)

-

Accurately weigh the contents of a representative number of capsules to determine the average fill weight.

-

Grind the capsule contents to a fine, homogeneous powder.

-

Accurately weigh a portion of the powder equivalent to a target concentration of this compound (e.g., 10 mg).

-

Transfer the powder to a suitable volumetric flask (e.g., 10 mL).

-

Add a diluent (e.g., a 50:50 v/v mixture of acetonitrile and deionized water) to approximately 70% of the flask volume.[1]

-

Sonicate for 15-20 minutes to ensure complete dissolution of the analyte.[6]

-

Allow the solution to cool to room temperature.

-

Make up to the final volume with the diluent and mix thoroughly.

-

Filter an aliquot of the solution through a 0.45 µm nylon syringe filter prior to injection.[1]

4.1.2. Chromatographic Conditions

-

HPLC System: Agilent 1200 Series or equivalent with a UV detector.[1]

-

Column: Agilent Zorbax Eclipse XDB-C8, 4.6 mm × 150 mm, 5 µm.[1]

-

Mobile Phase: Isocratic elution with a 50:50 (v/v) mixture of acetonitrile and deionized water.[1]

-

Flow Rate: 1.0 mL/min.[1]

-

Column Temperature: 25 °C.[1]

-

Detection Wavelength: 284 nm (based on tadalafil's absorbance maximum, should be optimized for this compound).[7]

-

Injection Volume: 10 µL.

4.1.3. Calibration and Quantification

-

Prepare a stock solution of this compound reference standard in the mobile phase.

-

Perform serial dilutions to prepare a series of calibration standards covering the expected concentration range of the samples.

-

Inject the calibration standards and the prepared samples into the HPLC system.

-

Construct a calibration curve by plotting the peak area of this compound against the concentration of the standards.

-

Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol is designed for the sensitive quantification of this compound in biological matrices like plasma.[5]

4.2.1. Sample Preparation (from Plasma)

-

Pipette a small volume of plasma (e.g., 100 µL) into a microcentrifuge tube.

-

Add an internal standard solution (e.g., a stable isotope-labeled analogue or a structurally similar compound).

-

Perform protein precipitation by adding a threefold volume of cold acetonitrile.[5]

-

Vortex the mixture for 30 seconds to ensure thorough mixing.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable volume of the mobile phase (e.g., 100 µL).

-

Inject an aliquot into the LC-MS/MS system.

4.2.2. LC-MS/MS Conditions

-

LC System: A UPLC or HPLC system capable of delivering reproducible gradients.

-

Column: A C18 reversed-phase column (e.g., Agilent ZORBAX SB-C18, 1.8 µm, 2.1 × 50 mm).[1]

-

Mobile Phase A: 0.1% formic acid in deionized water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient Elution: A suitable gradient to separate this compound from matrix components (e.g., 10-90% B over 5 minutes).

-

Flow Rate: 0.3 mL/min.

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

-

Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and the internal standard. These transitions must be determined by infusing a standard solution of this compound into the mass spectrometer. For tadalafil, a common transition is m/z 390.4 → 268.3.[5]

Visualizations

Experimental Workflow for HPLC-UV Analysis

Caption: Workflow for this compound quantification by HPLC-UV.

Experimental Workflow for LC-MS/MS Analysis

Caption: Workflow for this compound quantification by LC-MS/MS.

PDE-5 Inhibition Signaling Pathway

Caption: Simplified signaling pathway of PDE-5 inhibition.

References

- 1. Isolation and structural characterization of a new tadalafil analog (chloropropanoylpretadalafil) found in a dietary supplement - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | 171489-59-1 | Benchchem [benchchem.com]

- 3. Rapid Estimation of Tadalafil by Reverse-phase High-performance Liquid Chromatography Method in Bulk and Tablet Formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijpar.com [ijpar.com]

- 5. Validated UPLC-MS/MS method for the determination of tadalafil in human plasma and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. ajrconline.org [ajrconline.org]

Application Note: HPLC-UV Method for the Analysis of Chloropretadalafil

Audience: Researchers, scientists, and drug development professionals.

Introduction

Chloropretadalafil is an analogue of Tadalafil, a phosphodiesterase type 5 (PDE5) inhibitor. As with other Tadalafil analogues, accurate and reliable analytical methods are crucial for quality control, counterfeit detection, and research and development purposes. This document provides a detailed protocol for the analysis of this compound using a High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection. The described method is adapted from established and validated methods for Tadalafil and its analogues, providing a robust starting point for the quantification of this compound in various samples.

Experimental Protocols

1. Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this analysis. The following chromatographic conditions are recommended:

| Parameter | Recommended Setting |

| HPLC Column | C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Acetonitrile and 0.1% Formic Acid in Water (v/v) |

| Gradient Program | A gradient program is recommended for optimal separation.[1][2] A typical gradient could be: - 0-2 min: 20% Acetonitrile - 2-10 min: Linear gradient to 80% Acetonitrile - 10-12 min: Hold at 80% Acetonitrile - 12-15 min: Return to 20% Acetonitrile and equilibrate |

| Flow Rate | 1.0 mL/min[1][2][3][4] |

| Injection Volume | 10 - 20 µL[3] |

| UV Detection Wavelength | 284 nm (based on Tadalafil's absorbance maximum)[5] |

| Column Temperature | Ambient or controlled at 25°C[6] |

2. Standard and Sample Preparation

a. Standard Stock Solution (e.g., 100 µg/mL)

-

Accurately weigh approximately 10 mg of this compound reference standard.

-

Transfer the standard to a 100 mL volumetric flask.

-

Dissolve the standard in the initial mobile phase composition (e.g., 20% Acetonitrile in water).

-

Sonicate for 10-15 minutes to ensure complete dissolution.[7]

-

Make up to the mark with the same solvent and mix thoroughly.

b. Working Standard Solutions

Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 1-20 µg/mL).

c. Sample Preparation (e.g., from a solid dosage form)

-

Weigh and finely powder a representative number of tablets (e.g., 10 tablets).[7]

-

Accurately weigh a portion of the powder equivalent to a known amount of this compound.

-

Transfer the powder to a suitable volumetric flask.

-

Add a portion of the initial mobile phase and sonicate for 15-20 minutes to extract the active ingredient.[1]

-

Make up to the volume with the mobile phase and mix well.

-

Filter the solution through a 0.45 µm syringe filter to remove any particulate matter before injection into the HPLC system.[8]

Data Presentation

Table 1: System Suitability Parameters

The following parameters should be assessed by injecting the working standard solution (e.g., six replicate injections) to ensure the chromatographic system is performing adequately.

| Parameter | Acceptance Criteria |

| Tailing Factor (T) | T ≤ 2.0[7] |

| Theoretical Plates (N) | N > 2000[7] |

| Relative Standard Deviation (%RSD) of Peak Area | ≤ 2.0%[7] |

| Relative Standard Deviation (%RSD) of Retention Time | ≤ 1.0% |

Table 2: Method Validation Summary

This table summarizes the key validation parameters that should be established for the method.

| Validation Parameter | Typical Range / Value |

| Linearity (Correlation Coefficient, r²) | ≥ 0.998[4] |

| Range (µg/mL) | 1 - 20 µg/mL |

| Limit of Detection (LOD) (µg/mL) | To be determined experimentally |

| Limit of Quantification (LOQ) (µg/mL) | To be determined experimentally |

| Accuracy (% Recovery) | 98.0 - 102.0% |

| Precision (%RSD) | ≤ 2.0% |

Visualizations

Caption: Experimental workflow for HPLC-UV analysis of this compound.

Caption: Logical relationship of HPLC method validation parameters.

References

- 1. HPLC-UV and UPLC-MS/MS methods for the simultaneous analysis of sildenafil, vardenafil, and tadalafil and their counterfeits dapoxetine, paroxetine, citalopram, tramadol, and yohimbine in aphrodisiac products - PMC [pmc.ncbi.nlm.nih.gov]

- 2. HPLC-UV and UPLC-MS/MS methods for the simultaneous analysis of sildenafil, vardenafil, and tadalafil and their counterfeits dapoxetine, paroxetine, citalopram, tramadol, and yohimbine in aphrodisiac products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. japsonline.com [japsonline.com]

- 4. prp.unicamp.br [prp.unicamp.br]

- 5. ajrconline.org [ajrconline.org]

- 6. Optimization and Validation of HPLC-UV Method for the Determination of Vardenafil, Sildenafil, and Tadalafil in Honey-Mixed Herbal Sachets Using a Design of Experiment | Jordan Journal of Pharmaceutical Sciences [jjournals.ju.edu.jo]

- 7. ijpar.com [ijpar.com]

- 8. nacalai.com [nacalai.com]

Application Note: Analysis of Chloropretadalafil using Gas Chromatography-Mass Spectrometry (GC-MS)

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a proposed methodology for the qualitative and quantitative analysis of Chloropretadalafil, a tadalafil analog, in various sample matrices. Due to the limited availability of specific validated methods for this compound, this protocol is adapted from established gas chromatography-mass spectrometry (GC-MS) methods for tadalafil and its related compounds.[1] The successful analysis of similar large, polar molecules by GC-MS often necessitates a derivatization step to increase their volatility and thermal stability. This document outlines a comprehensive workflow, including sample preparation, a suggested derivatization procedure, and optimized GC-MS parameters. Additionally, a predicted mass fragmentation pathway for the derivatized analyte is presented to aid in spectral interpretation.

Introduction

This compound is a synthetic compound structurally related to tadalafil, a potent phosphodiesterase type 5 (PDE5) inhibitor. The detection and quantification of such analogs are crucial in forensic toxicology, anti-doping analysis, and pharmaceutical research. Gas chromatography coupled with mass spectrometry (GC-MS) offers a robust and sensitive platform for the separation and identification of complex organic molecules.[2] However, the inherent low volatility of compounds like this compound requires a chemical modification step, known as derivatization, prior to GC analysis. This protocol proposes the use of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) to create a more volatile trimethylsilyl (TMS) derivative of this compound.

Chemical Information

-

Product Name: this compound

-

Synonyms: (1R,3R)-METHYL-1,2,3,4-TETRAHYDRO-2-CHLOROACETYL-1-(3,4-METHYLENEDIOXYPHENYL)-9H-PYRIDO[3,4-B]INDOLE-3-CARBOXYLATE[4]

Experimental Protocol

This section details a proposed experimental procedure for the GC-MS analysis of this compound.

1. Sample Preparation (Liquid-Liquid Extraction)

-

To 1 mL of the sample matrix (e.g., plasma, urine), add an appropriate internal standard.

-

Adjust the pH to approximately 9-10 using a suitable buffer.

-

Add 5 mL of an organic extraction solvent (e.g., ethyl acetate).

-

Vortex for 2 minutes and centrifuge at 3000 rpm for 10 minutes.

-

Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

2. Derivatization

-

Reconstitute the dried extract with 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 50 µL of ethyl acetate.

-

Cap the vial tightly and heat at 70°C for 30 minutes to facilitate the formation of the trimethylsilyl derivative.

-

Cool the sample to room temperature before injection into the GC-MS system.

3. GC-MS Parameters

The following table outlines the suggested starting parameters for the GC-MS analysis. Optimization may be required based on the specific instrumentation used.

| Parameter | Suggested Value |

| Gas Chromatograph | |

| Injection Volume | 1 µL |

| Injector Temperature | 280°C |

| Injection Mode | Splitless |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min |

| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS) |

| Oven Program | Initial temp 150°C, hold for 1 min, ramp to 300°C at 15°C/min, hold for 10 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ion Source Temp. | 230°C |

| Quadrupole Temp. | 150°C |

| Electron Energy | 70 eV |

| Scan Mode | Full Scan (m/z 50-600) and/or Selected Ion Monitoring (SIM) |

Example Quantitative Data

The following table presents hypothetical performance data for the proposed method, based on typical values for related compounds.

| Parameter | Expected Value |

| Retention Time (TMS-derivative) | ~15 - 20 min |

| Limit of Detection (LOD) | 0.5 - 1.0 µg/L |

| Limit of Quantification (LOQ) | 1.5 - 3.0 µg/L |

| Linearity (R²) | > 0.99 |

| Intra-day Precision (%RSD) | < 10% |

| Inter-day Precision (%RSD) | < 15% |

| Absolute Recovery | > 90% |

Proposed Fragmentation Pathway

Electron ionization of the derivatized this compound molecule is expected to produce a characteristic fragmentation pattern. The mass spectrum will likely be dominated by stable fragment ions resulting from cleavages at specific bonds. The interpretation of this fragmentation is key to the confident identification of the analyte.

Visualizations

References

Application Note: The Role of Chloropretadalafil in the Context of Tadalafil Synthesis and Analysis

Introduction

Tadalafil is a potent and selective phosphodiesterase type 5 (PDE5) inhibitor used for the treatment of erectile dysfunction and pulmonary arterial hypertension. Its synthesis is a well-established process in pharmaceutical chemistry, primarily relying on the Pictet-Spengler reaction. Chloropretadalafil is recognized as a structural analogue and a potential impurity in the synthesis of tadalafil. This document clarifies the role of this compound, emphasizing that it is not a precursor or intermediate in the conventional synthesis of tadalafil but rather a related substance that is important for analytical monitoring and quality control.